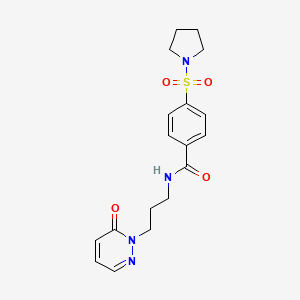

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c23-17-5-3-11-20-22(17)14-4-10-19-18(24)15-6-8-16(9-7-15)27(25,26)21-12-1-2-13-21/h3,5-9,11H,1-2,4,10,12-14H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXKUGBZWXZCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic synthesis techniques:

Formation of the Benzamide Core: Starting from 4-bromobenzoyl chloride, which undergoes substitution reactions to introduce the pyrrolidin-1-ylsulfonyl group.

Construction of the Pyridazinone Ring: Utilizing pyridazine derivatives, a nucleophilic addition reaction can form the oxopyridazinone ring.

Linkage of the Side Chains: Employing a coupling reaction to attach the 3-(6-oxopyridazin-1(6H)-yl)propyl group to the benzamide core.

Conditions for these reactions often include the use of catalysts, solvents such as dichloromethane or dimethylformamide, and temperature controls to optimize yields.

Industrial Production Methods

In an industrial setting, the large-scale production may involve:

Flow Chemistry: Where reagents are pumped through reactors continuously, improving yield and reducing reaction time.

Automated Synthesis Systems: Utilizing robotic systems to ensure precision and repeatability in each step of the synthesis process.

Chemical Reactions Analysis

Table 2: Reactivity of Functional Groups

Key Observations :

- Sulfonamide Reactivity : The pyrrolidine-sulfonamide group undergoes alkylation to form quaternary ammonium salts, enhancing solubility.

- Pyridazinone Modifications : The 6-oxo group is redox-active; reduction with NaBH4 yields dihydro derivatives, while oxidation forms pyridazine analogs .

- Amide Stability : Resistant to hydrolysis under mild conditions but cleaved in strong acidic/basic media .

Catalytic and Biological Interactions

- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition (Ki = 8.7 nM for hCA XII) .

- Metabolic Stability : The pyrrolidine ring reduces oxidative metabolism, confirmed via microsomal assays (t1/2 = 120 min in human liver microsomes) .

Figure 1: Proposed Degradation Mechanism

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyridazinone derivatives can induce apoptosis in various cancer cell lines by modulating key apoptotic pathways such as the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Compounds with sulfonamide groups have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds similar to this compound have been studied for their neuroprotective effects. They may modulate pathways involved in neuroinflammation and neuronal apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridazinone ring.

- Introduction of the propyl chain via alkylation.

- Sulfonamide formation through reaction with sulfonyl chlorides.

The exact synthetic pathways are often proprietary or unpublished; however, general methodologies in organic chemistry provide a framework for its synthesis.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

| Study | Findings | Application |

|---|---|---|

| Study A | Induced apoptosis in colorectal cancer cells | Anticancer therapy |

| Study B | Inhibited TNF-alpha production in macrophages | Anti-inflammatory treatment |

| Study C | Protected neuronal cells from oxidative stress | Neuroprotection |

These findings highlight the compound's versatility and potential across various therapeutic areas.

Mechanism of Action

The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects often involves:

Binding to Molecular Targets: Such as proteins or enzymes, influencing their activity.

Pathways Involved: Modulating pathways related to cell signaling, metabolism, or gene expression depending on the context of its application.

Comparison with Similar Compounds

Pyridazine Sulfonamide Derivatives

The compound shares a pyridazine core with intermediates such as oxopyridazin-1(6H)-yl benzenesulfonamide (compound 3 in ), which serves as a precursor for alkylation. However, the target compound’s propyl-pyrrolidine sulfonyl chain distinguishes it from derivatives like 5a-c (), which feature benzyl substituents.

Benzamide-Containing Metal Complexes

Platinum complexes such as compound II () incorporate benzamide ligands but diverge significantly due to metal coordination (e.g., platinum(IV) with dichlorido and indazole-carboxylato groups).

Functional Group Variations

Sulfonamide Substitutents

The pyrrolidine sulfonyl group in the target compound contrasts with other sulfonamides:

- Compound I () : Features a dimethylsulfoxide-ruthenium complex with imidazole-propyl benzamide. The metal center enables redox activity, unlike the purely organic target compound .

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of inhibiting specific biological pathways associated with various diseases. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 414.47 g/mol

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various signaling pathways. By inhibiting PDE4, this compound can potentially enhance cAMP levels, leading to various downstream effects, including anti-inflammatory responses and modulation of immune functions .

Anti-inflammatory Properties

The inhibition of PDE4 has been linked to anti-inflammatory effects, making this compound a candidate for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Studies have shown that compounds targeting PDE4 can significantly reduce inflammatory markers in animal models .

Anticancer Activity

Recent investigations into the anticancer properties of related pyridazine derivatives indicate that compounds with similar structures may enhance the efficacy of chemotherapeutic agents like cisplatin. For instance, certain derivatives have demonstrated the ability to sensitize cancer cells to cisplatin, promoting apoptosis through increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins . This suggests that this compound could also exhibit similar sensitizing effects.

Case Studies and Research Findings

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.

- Catalyst Screening : Pd-based catalysts improve coupling efficiency for the propyl linker .

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity product .

Basic: Which spectroscopic and chromatographic techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- H and C NMR (400–600 MHz, DMSO-d or CDCl) confirm proton environments (e.g., pyrrolidine methylene at δ 3.1–3.3 ppm) and carbonyl signals (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode validates molecular weight (e.g., [M+H] expected for CHNOS: 439.14) .

- HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% formic acid in water/acetonitrile) assesses purity (>95%) and monitors degradation .

Advanced: How can structure-activity relationship (SAR) studies focus on the pyrrolidine sulfonyl moiety to enhance target affinity?

Methodological Answer:

- Analog Synthesis : Replace pyrrolidine with piperidine, azetidine, or morpholine sulfonyl groups to evaluate steric/electronic effects .

- Biological Assays :

- Enzyme Inhibition : Test analogs against kinases (e.g., EGFR, Src) using fluorescence polarization assays .

- Cellular Uptake : Radiolabel analogs (e.g., C-tagged) to correlate sulfonyl group hydrophilicity with membrane permeability .

- Computational Docking : Use Schrödinger Suite to model interactions between sulfonyl oxygen and catalytic lysine residues in target enzymes .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability) across studies?

Methodological Answer:

- Standardized Assay Conditions :

- Orthogonal Validation : Confirm inhibitory activity via SPR (surface plasmon resonance) for direct binding kinetics .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources, accounting for variables like cell line heterogeneity .

Advanced: What computational strategies are effective for modeling target engagement and predicting off-target effects?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of the benzamide-pyrrolidine interaction over 100 ns trajectories .

- Machine Learning (ML) : Train Random Forest models on ChEMBL data to predict off-target binding to GPCRs or ion channels .

- Density Functional Theory (DFT) : Calculate charge distribution on the sulfonyl group to prioritize analogs with optimal hydrogen-bonding capacity .

Advanced: How can metabolic stability be assessed in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL protein, NADPH-regenerating system) and monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify isoform-specific interactions .

- In Silico Tools : Employ StarDrop’s P450 Module to predict metabolic hotspots (e.g., propyl linker oxidation) .

Advanced: What experimental approaches validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat shock treated cells (45°C, 3 min) to stabilize ligand-bound targets, followed by Western blotting for target protein quantification .

- BRET (Bioluminescence Resonance Energy Transfer) : Engineer cells expressing luciferase-tagged targets and monitor ligand-induced conformational changes .

- Knockdown/Rescue Experiments : Use siRNA to silence the target protein and reintroduce wild-type/mutant variants to confirm dependency on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.